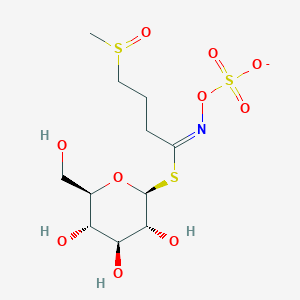
Glucoiberin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.
Aplicaciones Científicas De Investigación
Spectroscopic Fingerprinting of Glucoiberin
This compound, identified as a key constituent of therapeutic value in Iberis amara, has been evaluated using spectroscopic techniques. The use of 1D/2D NMR, MS, and X-ray spectroscopy enabled precise phytochemical data for structure assignment of this compound. This evaluation is significant for the validation of analytical and pharmacological reference materials, particularly in the context of increasing worldwide regulations (Jaki et al., 2002).
This compound in Cancer Research
While not directly studying this compound, research into cancer metabolism, including glutamine metabolism, highlights the broader context within which this compound's metabolic pathways might be relevant. Understanding the metabolic pathways of cancer cells, including those influenced by compounds like this compound, is crucial for therapeutic applications (Altman, Stine, & Dang, 2016).
This compound's Fungitoxic Activity
The fungitoxic activity of this compound and its hydrolysis products has been studied against various plant pathogenic fungi. This research demonstrates the potential of this compound and its derivatives as natural fungicides, highlighting its significance in agricultural and environmental applications (Manici, Lazzeri, & Palmieri, 1997).
Role in Insect-Plant Interactions
Investigations into the antibiotic properties of this compound in Brassica oleracea var. acephala have provided insights into its role in plant-insect interactions. This research helps understand how this compound may affect insect feeding and fitness, particularly in the context of generalist and specialist insects, thereby contributing to our understanding of ecological relationships (Santolamazza-Carbone, Sotelo, Velasco, & Cartea, 2015).
Metabolism in Human Gut Bacteria
The metabolism of this compound by human gut bacteria has been studied, revealing insights into the potential chemopreventive effects of this compound-derived metabolites. This research is significant for understanding the impact of diet and gut microbiota on human health, particularly in the context of cancer prevention (Luang-In et al., 2014).
Quantitative Analysis in Food Chemistry
Efforts to analyze the contents of this compound in various plants, including Erysimum corinthium, have been conducted. Such studies contribute to the broader understanding of this compound's distribution in different plant species and its potential applications in food chemistry and nutrition (Al-Gendy et al., 2010).
Propiedades
Fórmula molecular |
C11H20NO10S3- |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clave InChI |
PHYYADMVYQURSX-WWFIZPDBSA-M |
SMILES isomérico |
CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



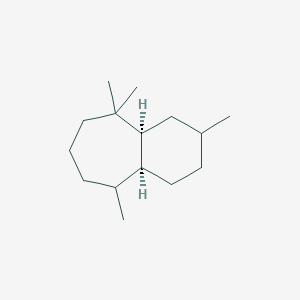
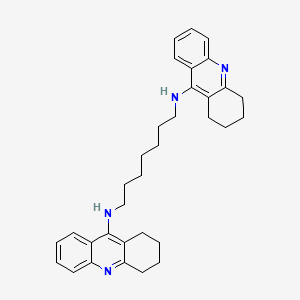

![N'-[(1E)-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)methylene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1243114.png)
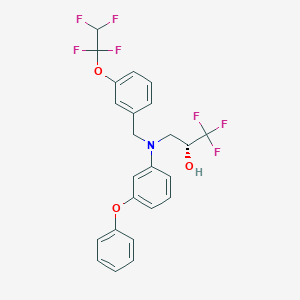
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
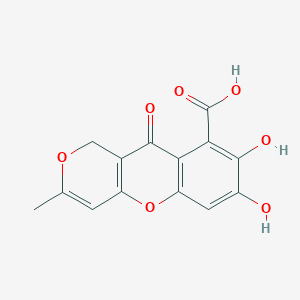
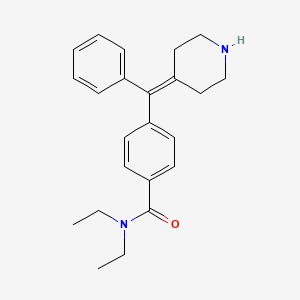
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

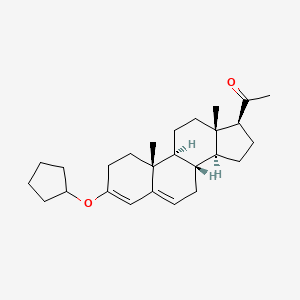

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
